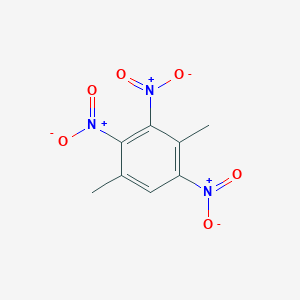
1,4-Dimethyl-2,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-2,3,5-trinitrobenzene is an organic compound with the molecular formula C8H7N3O6. It is a derivative of benzene, where three nitro groups (NO2) and two methyl groups (CH3) are attached to the benzene ring. This compound is known for its high reactivity due to the presence of multiple nitro groups, which makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,4-Dimethyl-2,3,5-trinitrobenzene can be synthesized through the nitration of 1,4-dimethylbenzene (p-xylene). The nitration process involves the introduction of nitro groups into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound involves large-scale nitration reactors where p-xylene is treated with a nitrating mixture. The reaction conditions, such as temperature, concentration of acids, and reaction time, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
1,4-Dimethyl-2,3,5-trinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1,4-Dimethyl-2,3,5-triaminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 1,4-Dicarboxy-2,3,5-trinitrobenzene.
Applications De Recherche Scientifique
1,4-Dimethyl-2,3,5-trinitrobenzene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical studies to understand the effects of nitroaromatic compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity and stability under certain conditions.
Mécanisme D'action
The mechanism of action of 1,4-dimethyl-2,3,5-trinitrobenzene involves its interaction with various molecular targets through its nitro groups. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
- 1,3,5-Trinitrobenzene
- 2,4,6-Trinitrotoluene (TNT)
- 1,3-Dimethyl-2,4,6-trinitrobenzene
Comparison:
1,4-Dimethyl-2,3,5-trinitrobenzene is unique due to the specific positioning of its nitro and methyl groups, which influences its reactivity and stability. Compared to 1,3,5-trinitrobenzene, it has additional methyl groups that can undergo further chemical transformations. Compared to 2,4,6-trinitrotoluene, it has a different arrangement of nitro groups, which affects its explosive properties and reactivity.
Propriétés
Numéro CAS |
602-27-7 |
|---|---|
Formule moléculaire |
C8H7N3O6 |
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
1,4-dimethyl-2,3,5-trinitrobenzene |
InChI |
InChI=1S/C8H7N3O6/c1-4-3-6(9(12)13)5(2)8(11(16)17)7(4)10(14)15/h3H,1-2H3 |
Clé InChI |
ZKPLTLWJBLZUSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


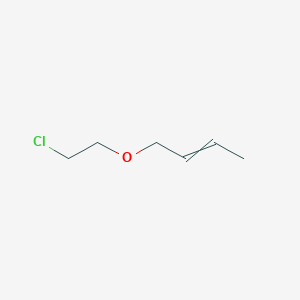
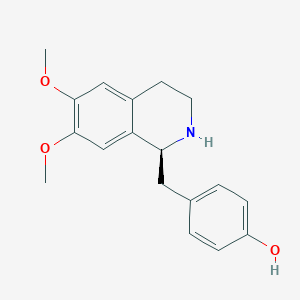


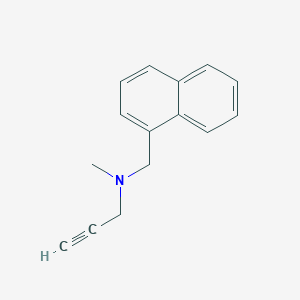
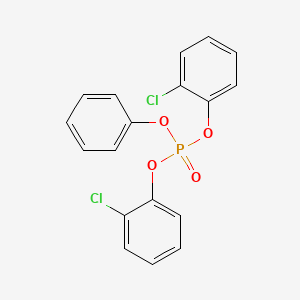
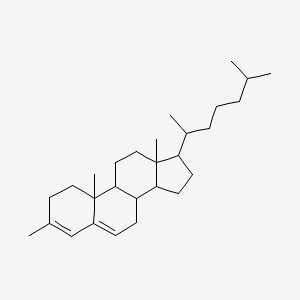
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)

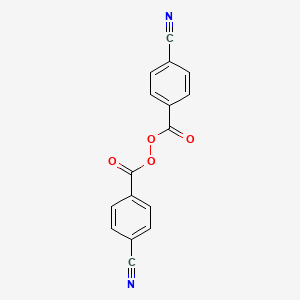

![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)

